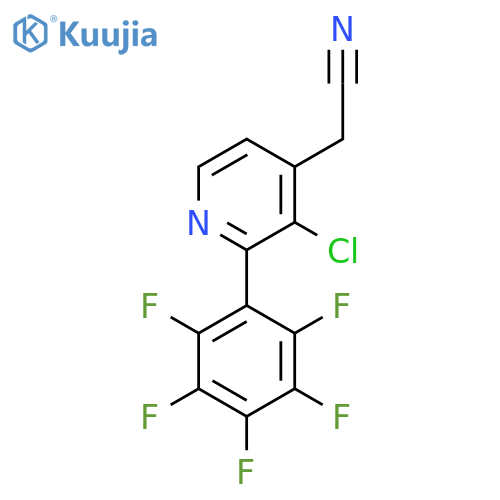

Cas no 1261811-62-4 (3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile)

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile

-

- インチ: 1S/C13H4ClF5N2/c14-7-5(1-3-20)2-4-21-13(7)6-8(15)10(17)12(19)11(18)9(6)16/h2,4H,1H2

- InChIKey: AFYHMWJJZOLTHX-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(CC#N)C=CN=C1C1C(=C(C(=C(C=1F)F)F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 401

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026000781-1g |

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile |

1261811-62-4 | 97% | 1g |

1,713.60 USD | 2021-06-09 | |

| Alichem | A026000781-250mg |

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile |

1261811-62-4 | 97% | 250mg |

700.40 USD | 2021-06-09 | |

| Alichem | A026000781-500mg |

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile |

1261811-62-4 | 97% | 500mg |

960.40 USD | 2021-06-09 |

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrileに関する追加情報

Professional Introduction to 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile (CAS No. 1261811-62-4)

3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile, identified by its CAS number 1261811-62-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic aromatic amines, characterized by its pyridine core substituted with a chloro group at the 3-position and a perfluorophenyl group at the 2-position, further functionalized with an acetonitrile moiety at the 4-position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active compounds.

The perfluorophenyl group is a key structural element that imparts distinct electronic and steric properties to the molecule. Perfluoroaromatic rings are known for their high lipophilicity, low reactivity, and stability under various chemical conditions, which makes them highly desirable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates. The presence of this group in 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile enhances its potential as a building block for designing novel therapeutic agents with improved solubility and metabolic stability.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymatic and receptor-based mechanisms. The pyridine scaffold is a common motif in many pharmacologically active compounds due to its ability to interact favorably with biological targets through hydrogen bonding and hydrophobic interactions. The introduction of the chloro and acetonitrile substituents further modulates the electronic properties of the pyridine ring, enabling fine-tuning of its binding affinity and selectivity.

One of the most compelling applications of 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile is in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, making them attractive targets for therapeutic intervention. The combination of the pyridine core with the electron-withdrawing perfluorophenyl group and chloro substituent provides a versatile platform for designing inhibitors that can selectively modulate kinase activity. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various kinases, including those involved in cancer and inflammatory diseases.

The acetonitrile group at the 4-position of the pyridine ring adds another layer of functionality to the molecule. Acetonitrile is a common solvent and reagent in organic synthesis, and its presence in this compound can facilitate further chemical modifications through nucleophilic addition reactions or metal-catalyzed cross-coupling reactions. This makes 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile a valuable starting material for constructing more complex molecular architectures.

Recent advancements in computational chemistry have also highlighted the potential of this compound as a scaffold for drug discovery. Molecular modeling studies have shown that the structural features of 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile can be optimized to enhance binding interactions with biological targets. By leveraging computational tools, researchers can predict how different substituents might affect the molecule's potency and selectivity, thereby accelerating the drug discovery process.

The synthesis of 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The perfluorophenyl group, in particular, presents challenges due to its stability and resistance to typical functionalization methods. However, recent innovations in synthetic methodologies have made it possible to introduce perfluoroaromatic moieties into complex molecules with greater ease than previously thought.

In conclusion, 3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile (CAS No. 1261811-62-4) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

1261811-62-4 (3-Chloro-2-(perfluorophenyl)pyridine-4-acetonitrile) 関連製品

- 1783719-76-5(1,1,3,3-tetrafluoropropan-2-amine)

- 2291028-19-6(methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)

- 67274-50-4(Acetamide, N-(4-ethylphenyl)-N-hydroxy-)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1249391-15-8(2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)

- 2319633-74-2(1,3,5-trimethyl-N-{2-(thiophen-3-yl)pyridin-3-ylmethyl}-1H-pyrazole-4-sulfonamide)

- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 338751-68-1(3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)

- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)

- 2138097-11-5(2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde)